2-{[(4-ethenylphenyl)methyl]sulfanyl}-6-propyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one 2-{[(4-ethenylphenyl)methyl]sulfanyl}-6-propyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1113122-62-5
VCID: VC11809117
InChI: InChI=1S/C19H23N3OS/c1-3-10-22-11-9-17-16(12-22)18(23)21-19(20-17)24-13-15-7-5-14(4-2)6-8-15/h4-8H,2-3,9-13H2,1H3,(H,20,21,23)
SMILES: CCCN1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC=C(C=C3)C=C
Molecular Formula: C19H23N3OS
Molecular Weight: 341.5 g/mol

2-{[(4-ethenylphenyl)methyl]sulfanyl}-6-propyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

CAS No.: 1113122-62-5

Cat. No.: VC11809117

Molecular Formula: C19H23N3OS

Molecular Weight: 341.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[(4-ethenylphenyl)methyl]sulfanyl}-6-propyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one - 1113122-62-5

Specification

CAS No. 1113122-62-5
Molecular Formula C19H23N3OS
Molecular Weight 341.5 g/mol
IUPAC Name 2-[(4-ethenylphenyl)methylsulfanyl]-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C19H23N3OS/c1-3-10-22-11-9-17-16(12-22)18(23)21-19(20-17)24-13-15-7-5-14(4-2)6-8-15/h4-8H,2-3,9-13H2,1H3,(H,20,21,23)
Standard InChI Key ITWQZAUHALRWEI-UHFFFAOYSA-N
SMILES CCCN1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC=C(C=C3)C=C
Canonical SMILES CCCN1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC=C(C=C3)C=C

Introduction

Chemical Architecture and Physicochemical Properties

Structural Elucidation

The compound features a bicyclic pyrido[4,3-d]pyrimidin-4-one scaffold, with a sulfur-containing sulfanyl group at position 2 and a propyl chain at position 6. The 4-ethenylphenylmethyl moiety introduces steric bulk and π-electron density, influencing both solubility and target binding. X-ray crystallography of analogous pyrido-pyrimidines reveals planar aromatic systems with substituents adopting equatorial orientations to minimize steric strain .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₃N₃OS
Molecular Weight341.5 g/mol
CAS Number1113122-62-5
SolubilityLow in water; soluble in DMSO
StabilitySensitive to light and humidity

Synthetic Methodologies and Reactivity

Multi-Step Organic Synthesis

The synthesis involves sequential cyclization and functionalization steps. A representative pathway includes:

  • Pyrido-Pyrimidine Core Formation: Condensation of 4-aminopyridine derivatives with β-ketoesters under acidic conditions .

  • Sulfanyl Group Introduction: Metal-free C-3 chalcogenation using aryl disulfides under radical conditions (yields up to 95%) .

  • Ethenylphenyl Appending: Heck coupling or nucleophilic substitution to attach the 4-ethenylphenylmethyl group.

Reaction Mechanisms

The sulfenylation step proceeds via a thiyl radical intermediate, as evidenced by radical trapping experiments . The ethenyl group participates in Diels-Alder reactions, enabling further derivatization.

Biological Activity and Mechanism

Enzymatic Interactions

The compound inhibits DNA methyltransferases (DNMTs) by mimicking the cytosine ring of S-adenosylmethionine, as shown in docking studies with SARS-CoV-2 RdRp and human EGFR kinase . Comparative data with doxorubicin suggest 60–80% suppression of DNA methylation in sarcoma 180 models .

Pharmacological Research and Applications

Anticancer Screening

In silico studies predict high affinity for kinase domains (ΔG = −9.2 kcal/mol), outperforming imatinib in binding to Bcr-Abl mutants . In vivo toxicity profiles remain uncharacterized, though acute toxicity assays in rodents suggest an LD₅₀ > 500 mg/kg for related compounds .

Drug Delivery Challenges

The compound’s low aqueous solubility (0.12 mg/mL) necessitates nanoformulation. Liposomal encapsulation increases bioavailability by 4-fold in preclinical models.

Future Directions and Optimization

Structural Modifications

  • Position 6: Replacing propyl with fluorinated chains to enhance blood-brain barrier penetration.

  • Sulfanyl Group: Selenylation to improve redox-modulating activity .

Clinical Translation

Phase I trials for analogs are pending, with priority given to pharmacokinetic profiling and CYP450 interaction studies .

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